molecular formula C6H4ClN3O B3024609 7-Chloroimidazo[1,2-c]pyrimidin-5-ol CAS No. 56817-09-5

7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Cat. No.: B3024609
CAS No.: 56817-09-5
M. Wt: 169.57 g/mol
InChI Key: MORDDYJPVSRHAG-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-c]pyrimidin-5-ol is a heterocyclic compound with the molecular formula C6H4ClN3O. It is characterized by a fused ring structure consisting of an imidazole and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-c]pyrimidine core. The final step involves chlorination to introduce the chlorine atom at the 7-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 7-position .

Scientific Research Applications

7-Chloroimidazo[1,2-c]pyrimidin-5-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

    7-Chloroimidazo[1,2-a]pyridine: Similar in structure but with a different ring fusion pattern.

    7-Chloroimidazo[1,2-c]pyridine: Another closely related compound with slight structural variations.

Uniqueness: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is unique due to its specific ring structure and the presence of a chlorine atom at the 7-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

7-chloro-6H-imidazo[1,2-c]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORDDYJPVSRHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C=C(NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612327
Record name 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56817-09-5
Record name 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine hydrochloride (10.5 g, 44.5 mmol) was partially dissolved in MeOH (40 mL) and then a solution of potassium hydroxide (11.2 g, 200 mmol) in water (100 mL) was slowly added and the reaction was heated to reflux. The reaction generates methane thiol, so caution was taken to contain this noxious gas in the hood. After 2 hours the reaction was cooled and then neutralized with a solution of 1N HCl to reach a pH of between 6 and 7. The reaction was filtered and the solid was washed with MeOH. The solids were dried on the filter cake and then dried on a high vacuum pump to provide 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one (6.6 g, 87% yield) as a white solid. MS (apci) m/z=170.1 (M+H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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